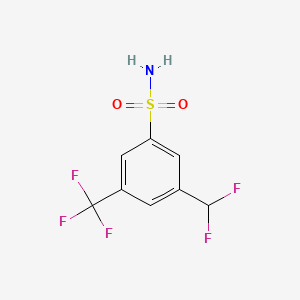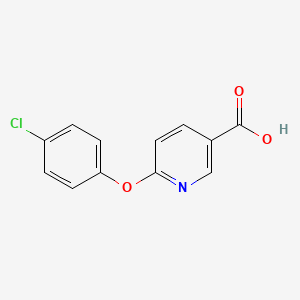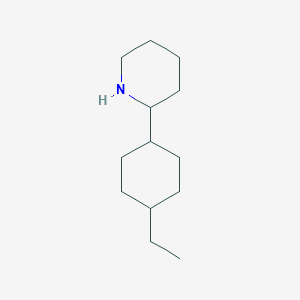
3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and 4-methyl-1H-pyrazole-5-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-iodoaniline and 4-methyl-1H-pyrazole-5-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiolates.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodophenol: An aromatic compound with similar iodine substitution but lacks the pyrazole ring.
4-Methyl-1H-pyrazole: A pyrazole derivative without the iodophenyl group.
3-Iodophenylacetic acid: Contains the iodophenyl group but differs in the functional group attached to the aromatic ring.
Uniqueness
3-(3-Iodophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the combination of the iodophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10IN3 |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
5-(3-iodophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-6-9(13-14-10(6)12)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) |
InChI-Schlüssel |
DQEQVBRBBFHTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



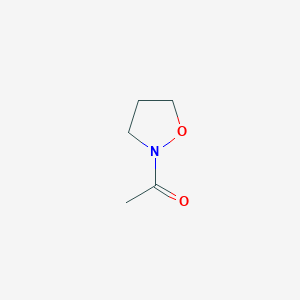
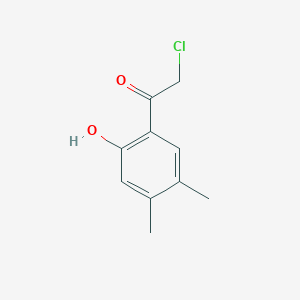
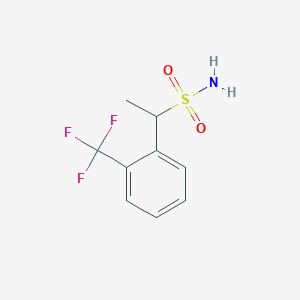
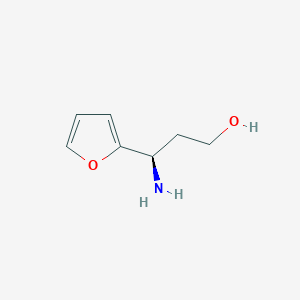

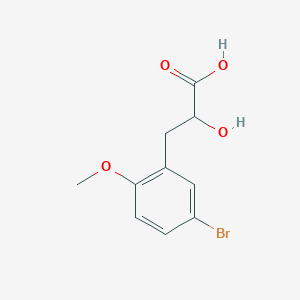
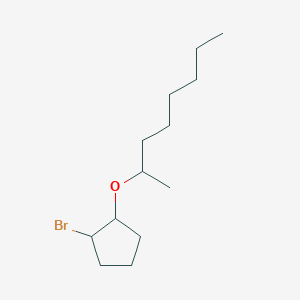
![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)

